TiotropiuM BroMide IMpurity D

Beschreibung

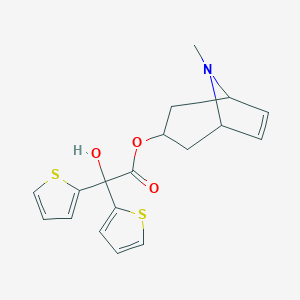

Tiotropium Bromide Impurity D, chemically identified as 2-Hydroxy-2,2-di(2-thienyl)acetic acid (CAS: —, Molecular Formula: C₁₀H₈O₃S₂, Molecular Weight: 240.30), is a critical degradation product or synthetic intermediate observed during the manufacturing or storage of tiotropium bromide, a long-acting anticholinergic bronchodilator used in chronic obstructive pulmonary disease (COPD) therapy . This impurity is structurally characterized by a central acetic acid backbone substituted with two thiophene rings and a hydroxyl group. Regulatory agencies, including the European Pharmacopoeia (EP), classify it as a certified reference material (Product No. PHR9219), emphasizing its significance in quality control .

Eigenschaften

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-19-12-6-7-13(19)11-14(10-12)22-17(20)18(21,15-4-2-8-23-15)16-5-3-9-24-16/h2-9,12-14,21H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOOUIFCFAXEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TiotropiuM BroMide IMpurity D involves multiple steps, typically starting with the preparation of the thiopheneacetic acid derivative. The key steps include:

Formation of the thiophene ring: This is usually achieved through a cyclization reaction involving sulfur-containing precursors.

Introduction of the hydroxy group: This step involves the hydroxylation of the alpha position of the thiophene ring.

Formation of the ester linkage: This is achieved by reacting the hydroxy-thiopheneacetic acid with the 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl alcohol under esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

2.1. Hydrolysis Reactions

Tiotropium bromide undergoes hydrolysis under acidic or basic conditions, cleaving ester bonds to form:

-

Dithienylglycolic acid : Hydrolysis of the ester group yields this carboxylic acid derivative .

-

N-methylscopine : Cleavage of the scopine ester bond produces this tertiary amine .

Reaction Pathway :

2.2. Demethylation Reactions

N-demethyl-tiotropium (Impurity B) forms via demethylation of the scopine moiety during synthesis or storage. This reaction is catalyzed by residual bases or elevated temperatures :

2.3. Thermal Degradation

Heating tiotropium bromide above 200°C induces decomposition, producing:

-

Scopine derivatives : Endothermic peaks at 208°C and 221°C correlate with polymorphic transitions and degradation .

-

Volatile by-products : Identified via thermogravimetric analysis (TGA) .

3.1. Intermediate: Scopine Hydrobromide

Impurities in scopine hydrobromide (e.g., inorganic salts, residual solvents) propagate through synthesis, affecting the purity of N-demethyl-tiotropium and final API . For example:

-

Inorganic salts : Residual potassium carbonate or cesium carbonate in scopine hydrobromide reduces reaction yields by 20–30% .

3.2. Methylation Side Reactions

Quaternization of N-demethyl-tiotropium with methyl bromide may produce:

-

Over-methylated derivatives : Excess methyl bromide leads to dimethylated by-products.

-

Unreacted intermediates : Incomplete methylation leaves residual N-demethyl-tiotropium (Impurity B) .

4.1. Acidic Stabilizers

Citric acid (0.05–0.10% w/w) inhibits ethanol/water-induced degradation in metered-dose inhalers (MDIs) by maintaining pH 2.7–3.1, reducing impurities by >50% under accelerated conditions .

4.2. Crystallization Optimization

Crystallizing tiotropium bromide from acetic acid–alcohol solvent systems (1:5–1:20 ratio) achieves:

-

Purity ≥99% : By HPLC, with <0.15% 2,2-dithienyl glycolic acid .

-

Reduced scopine di-(2-thienyl)glycolate : <0.03% via anti-solvent precipitation with acetone .

Analytical Characterization of Impurities

| Impurity | Source/Reaction | Detection Method | Maximum Limit (Ph. Eur.) |

|---|---|---|---|

| A, G | Hydrolysis | HPLC | ≤0.15% |

| B | Demethylation | HPLC-MS | ≤0.10% |

| D* | Not specified | — | — |

*No structural or reaction data for Impurity D was identified in the provided sources .

Critical Gaps in Impurity D Data

While Impurity D is pharmacopoeia-listed, the reviewed literature does not clarify its:

-

Chemical structure or synthetic pathway.

-

Degradation kinetics under stress conditions.

-

Toxicological profile or clinical significance.

Wissenschaftliche Forschungsanwendungen

TiotropiuM BroMide IMpurity D has several applications in scientific research:

Neurology: It is used to study neurotransmission, memory, learning, and cognition.

Pharmacology: The compound is used to investigate the function of acetylcholine receptors and other neurotransmitter systems.

Pain and Inflammation: It is used in research related to pain and inflammation mechanisms.

Wirkmechanismus

The mechanism of action of TiotropiuM BroMide IMpurity D involves its interaction with specific molecular targets, such as acetylcholine receptors. The compound modulates neurotransmitter release and receptor activity, influencing various neural pathways involved in cognition, memory, and pain perception .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Tiotropium Bromide Impurity D shares structural similarities with other impurities and intermediates in tiotropium synthesis. Below is a detailed comparison:

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | CAS | Molecular Weight | Functional Groups | Role in Synthesis/Degradation |

|---|---|---|---|---|---|

| 2-Hydroxy-2,2-di(2-thienyl)acetic acid (Impurity D) | C₁₀H₈O₃S₂ | — | 240.30 | Carboxylic acid, Hydroxy | Degradation product of tiotropium intermediates |

| Di-2-thienyl ketone | C₉H₆OS₂ | 704-38-1 | 194.27 | Ketone | Precursor in tiotropium synthesis |

| Di-2-thienylglycolic acid methyl ester | C₁₁H₁₀O₃S₂ | — | 254.33 | Ester, Hydroxy | Intermediate in impurity formation |

Key Observations:

Functional Group Variations: Impurity D contains a carboxylic acid group, distinguishing it from Di-2-thienyl ketone (ketone) and Di-2-thienylglycolic acid methyl ester (ester). This difference impacts solubility and reactivity; carboxylic acids are more polar and prone to salt formation, whereas esters are hydrolytically unstable .

Molecular Weight and Stability :

- Impurity D (240.30 g/mol) is heavier than Di-2-thienyl ketone (194.27 g/mol) due to the additional oxygen and hydroxyl groups. This affects chromatographic retention times during analytical testing .

- The ester group in Di-2-thienylglycolic acid methyl ester makes it susceptible to hydrolysis under acidic or basic conditions, whereas Impurity D’s carboxylic acid group offers greater stability .

Pharmacokinetic and Toxicological Implications

- Impurity D: Limited data exist on its direct pharmacological activity.

- Di-2-thienyl ketone : Ketones are generally metabolized to alcohols or carboxylic acids, raising concerns about cumulative toxicity if residual levels exceed ICH Q3 guidelines (typically ≤0.15% for inhaled products) .

- Di-2-thienylglycolic acid methyl ester : Esters may hydrolyze to carboxylic acids (e.g., Impurity D) in vivo, indirectly contributing to toxicity profiles .

Regulatory and Analytical Considerations

- Analytical Challenges: Impurity D’s polarity requires reverse-phase HPLC with ion-pairing agents for accurate quantification, whereas Di-2-thienyl ketone is better resolved using normal-phase methods due to its hydrophobicity . The U.S. FDA and EMA mandate strict control of all tiotropium impurities, with analytical methods validated per ICH Q2(R1) guidelines .

- Regulatory Thresholds: Impurity D is typically controlled at ≤0.2% in final drug products, aligning with ICH Q3A limits for unidentified impurities . Di-2-thienyl ketone, being a known genotoxic impurity, may require lower thresholds (e.g., ≤0.03%) under ICH M7 guidelines .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Tiotropium Bromide Impurity D in pharmaceutical formulations?

A validated UV-spectroscopic method is commonly employed, utilizing methanol as a solvent with a wavelength of 220–230 nm for quantification. Method validation parameters (linearity, accuracy, precision, LOD/LOQ) must adhere to ICH guidelines. For instance, linearity ranges of 2–10 µg/mL with correlation coefficients >0.999 are typical . Chromatographic techniques like HPLC with UV/fluorescence detection are preferred for higher specificity, particularly when separating Impurity D from structurally similar analogs.

Table 1: Key Validation Parameters for UV Spectroscopy

| Parameter | Specification |

|---|---|

| Linearity range | 2–10 µg/mL |

| Accuracy (%) | 98–102 |

| Precision (RSD) | <2% (intra-day), <3% (inter-day) |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

Q. How does Impurity D influence the pharmacological profile of Tiotropium Bromide?

Impurity D, a degradation byproduct, may reduce bronchodilatory efficacy by competing with the active ingredient for muscarinic receptor binding. In COPD studies, doses ≥20 µg of Tiotropium Bromide showed a clear dose-response relationship in FEV1 improvement (peak effect at 1–4 h post-inhalation). Impurity D concentrations >0.5% (w/w) correlated with diminished FEV1 response duration (from 32 h to <24 h), suggesting competitive antagonism .

Advanced Research Questions

Q. What experimental designs are optimal for studying the dose-dependent effects of Impurity D on Tiotropium’s efficacy?

A randomized, double-blind, placebo-controlled crossover design is recommended. Key steps:

- Dose stratification : Test Impurity D at 0.1%, 0.5%, and 1.0% (w/w) relative to Tiotropium.

- Endpoint selection : Primary endpoints include FEV1, FVC, and PEFR; secondary endpoints assess safety (e.g., dry mouth incidence).

- Statistical powering : Use ANOVA with post-hoc Tukey tests (α=0.05, power=80%) based on prior FEV1 variability data (SD=0.15 L) .

- Blinding : Implement triple-blinding (participants, clinicians, analysts) to mitigate bias .

Q. How can researchers resolve contradictions in impurity stability data across studies?

Contradictions often arise from environmental factors (humidity, temperature) or methodological inconsistencies. To address this:

- Stress testing : Conduct forced degradation studies under ICH Q1A conditions (e.g., 40°C/75% RH for 6 months).

- Multivariate analysis : Apply PCA to identify critical variables (e.g., excipient interactions, packaging materials) affecting impurity formation.

- Cross-validation : Compare HPLC-UV results with LC-MS/MS to confirm impurity identity and quantify degradation pathways .

Q. What synthesis pathways are associated with Impurity D formation, and how can they be mitigated?

Impurity D (CAS 136310-66-2) arises primarily during the final coupling step of Tiotropium synthesis due to incomplete purification of intermediates. Mitigation strategies include:

- Process optimization : Reduce reaction time and temperature (e.g., from 24 h/60°C to 12 h/40°C).

- Chromatographic purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients (70:30 v/v) to isolate intermediates.

- In-process controls : Implement real-time FTIR monitoring to detect early-stage impurity formation .

Methodological Recommendations

Q. What techniques are critical for characterizing Impurity D’s structural and functional properties?

- Spectroscopy : NMR (¹H, ¹³C) for structural elucidation; IR for functional group identification.

- Mass spectrometry : High-resolution LC-MS/MS to confirm molecular weight (MW=392.3 g/mol) and fragmentation patterns.

- In vitro assays : Competitive binding assays using human M3 muscarinic receptors (IC50 comparisons with Tiotropium) .

Q. Table 2: Key Physicochemical Properties of Impurity D

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₂NO₄S₂ |

| Melting point | 198–202°C (decomposes) |

| Solubility | Sparingly soluble in water; soluble in methanol |

| LogP | 2.1 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.